![molecular formula C10H19NO B184583 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 3423-25-4](/img/structure/B184583.png)
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with the molecular formula C10H19NO. It is a derivative of tropane alkaloids, which are known for their diverse biological activities. This compound is characterized by its unique bicyclic structure, which includes an isopropyl group and a hydroxyl group attached to the nitrogen-containing azabicyclo[3.2.1]octane scaffold .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of butanedial, isopropylamine hydrochloride, and acetonedicarboxylic acid in the presence of sodium acetate.
Reaction Conditions: The reaction mixture is heated under reflux conditions, leading to the formation of isopropylnortropinone.
Hydrogenation: The intermediate is then subjected to hydrogenation using an active nickel catalyst to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .
Aplicaciones Científicas De Investigación
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to tropane alkaloids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with neurotransmitter receptors in the central nervous system. The compound binds to acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction affects various molecular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Atropine: A well-known tropane alkaloid with similar structural features but different functional groups.
Scopolamine: Another tropane alkaloid with similar biological activities but distinct pharmacological properties.
Cocaine: A tropane alkaloid with potent stimulant effects and a different mechanism of action.
Uniqueness: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern and the presence of an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
3423-25-4 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3/t8-,9+,10? |
Clave InChI |
YYDQYSQZIUSKFN-ULKQDVFKSA-N |
SMILES isomérico |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)O |
SMILES |
CC(C)N1C2CCC1CC(C2)O |
SMILES canónico |
CC(C)N1C2CCC1CC(C2)O |
| 3423-25-4 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)
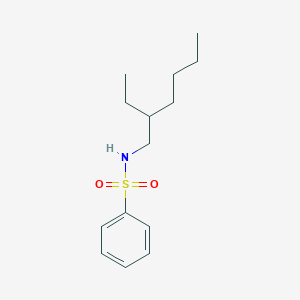

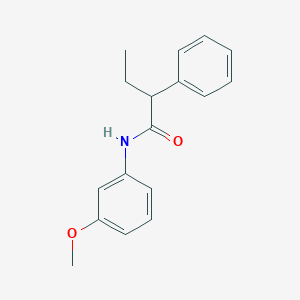
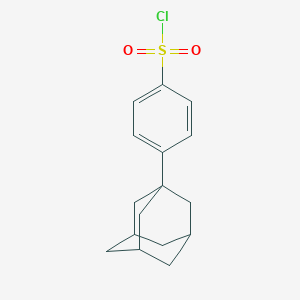
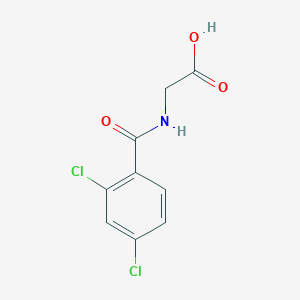
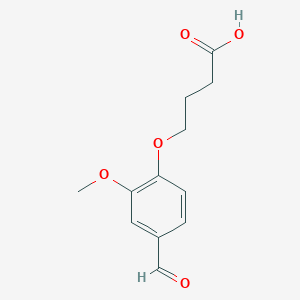
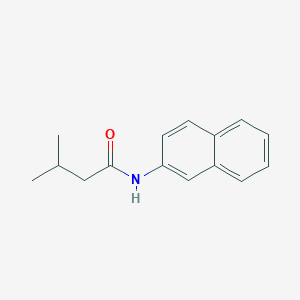
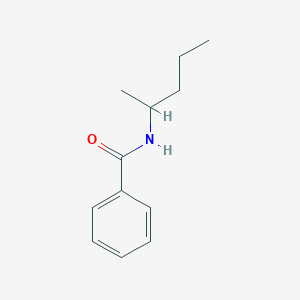
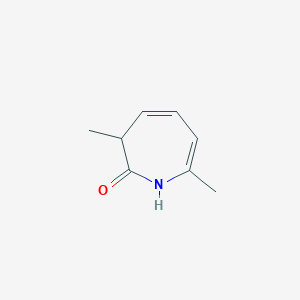
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
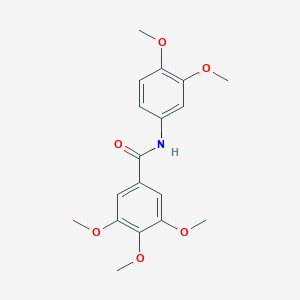
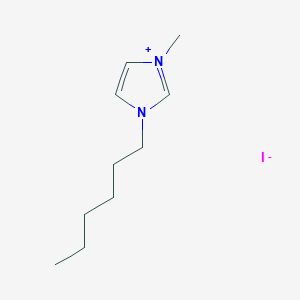
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
